Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C15H15NO5. This compound is known for its unique structure, which includes a nitrophenyl group and a cyclohexene ring. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate typically involves the reaction of methyl acetoacetate with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-6-(4-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate
- Methyl 2-methyl-6-(2-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate
- Ethyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate
Uniqueness
Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate is unique due to the position of the nitrophenyl group, which influences its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its isomers and analogs.
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-9-6-12(17)8-13(14(9)15(18)21-2)10-4-3-5-11(7-10)16(19)20/h3-7,13-14H,8H2,1-2H3 |
InChI Key |
DRIQTXKHWGPNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC(C1C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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